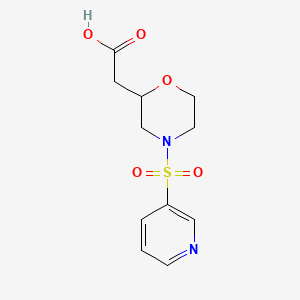![molecular formula C12H12N2O3S2 B7580064 2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580064.png)
2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazole derivatives and has shown potential as a therapeutic agent for various diseases.
作用機序
The exact mechanism of action of 2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in the development and progression of diseases. For example, in cancer research, it has been found to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In inflammation research, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the production of inflammatory cytokines. In diabetes research, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose uptake and metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, it has been shown to reduce tumor growth and induce apoptosis. In inflammation research, it has been found to reduce inflammation and oxidative stress. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels. These effects are believed to be due to the compound's ability to inhibit various enzymes and pathways involved in the development and progression of diseases.
実験室実験の利点と制限
One of the advantages of using 2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid in lab experiments is its ability to inhibit various enzymes and pathways involved in the development and progression of diseases. This makes it a potentially useful therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to explore its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on improving the compound's solubility in water to make it easier to work with in lab experiments. Finally, research could also focus on developing more potent analogs of the compound with improved therapeutic properties.
合成法
The synthesis of 2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid involves the reaction of thiophene-2-carbonyl chloride with ethylenediamine in the presence of a base to form thiophene-2-ylacetyl ethylenediamine. This intermediate is then reacted with thioamide and chloroacetic acid to yield the final product, this compound.
科学的研究の応用
2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as cancer, inflammation, and diabetes. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
2-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-10(6-8-2-1-5-18-8)13-4-3-11-14-9(7-19-11)12(16)17/h1-2,5,7H,3-4,6H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMHGDWHHCBGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579985.png)
![2-[2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579997.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580004.png)
![2-[4-(2-Methoxyphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580008.png)
![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid](/img/structure/B7580023.png)
![2-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580029.png)

![2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580053.png)
![2-[4-[(5-Methylfuran-2-yl)methyl]morpholin-2-yl]acetic acid](/img/structure/B7580055.png)
![2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580059.png)
![2-[2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580072.png)
![[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7580077.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580081.png)
![2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid](/img/structure/B7580086.png)